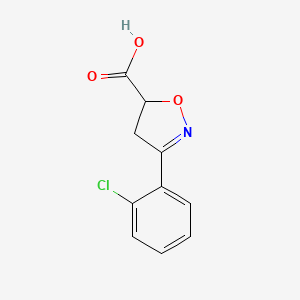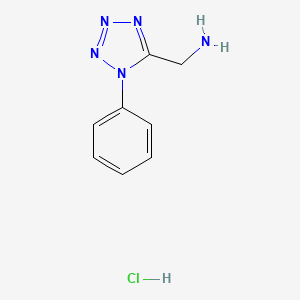
5-氟-3-甲酰基-1H-吲哚-2-羧酸乙酯
描述
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fluorine atom at the 5-position, a formyl group at the 3-position, and an ethyl ester group at the 2-position of the indole ring.
科学研究应用
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antitumor and antiviral compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
作用机制
Target of Action
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . They are used in the preparation of various biologically active compounds, including antitumor agents, antihyperlipidemic agents, factor Xa inhibitors, potential antiarrhythmic agents, and inhibitors of the cytosolic phospholipase A2 .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These changes can result in a range of biological effects, depending on the specific derivative and target involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have a wide range of biological effects, depending on the specific derivative and its targets .
生化分析
Biochemical Properties
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a reactant in the preparation of inhibitors for cytosolic phospholipase A2, an enzyme involved in the release of arachidonic acid from phospholipids . This interaction suggests that ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate may modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.
Cellular Effects
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, have demonstrated antiviral activity by inhibiting viral replication and modulating host cell responses . Additionally, these compounds can affect cell proliferation and apoptosis, making them potential candidates for anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds with target proteins, altering their conformation and activity . By inhibiting specific enzymes, such as cytosolic phospholipase A2, ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate can reduce the production of inflammatory mediators and modulate immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate can change over time due to its stability and degradation. Studies have shown that indole derivatives can degrade under certain conditions, affecting their bioactivity . Long-term exposure to ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate in in vitro or in vivo studies may lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and antiviral activities . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, it may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization, accumulation, and overall bioactivity . Understanding the transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to particular cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . These localizations can affect the compound’s interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate typically involves the formylation of ethyl 5-fluoroindole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, where the indole derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Ethyl 5-fluoro-3-carboxy-1H-indole-2-carboxylate.
Reduction: Ethyl 5-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
- Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
- Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate
Uniqueness
Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is unique due to the presence of the formyl group at the 3-position, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack the formyl group or have different substituents at the 3-position .
属性
IUPAC Name |
ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETRZXCTCCBKSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402269 | |
| Record name | ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199603-85-5 | |
| Record name | ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



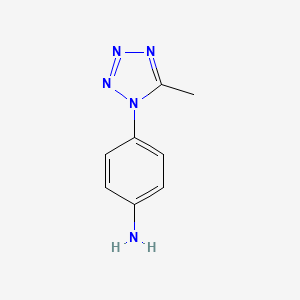


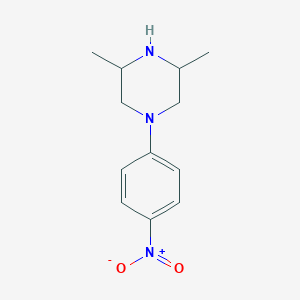
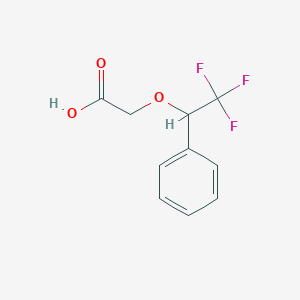
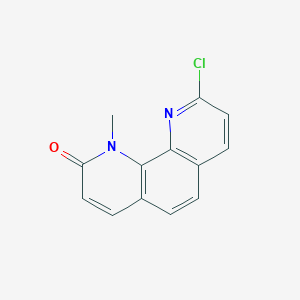
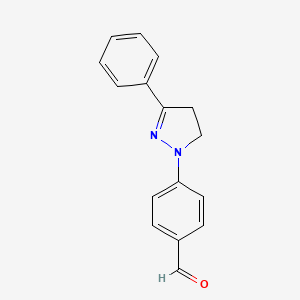
![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)
